2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a benzodiazole core substituted with a dichlorophenoxy group and an alkynyl moiety, contributing to its potential applications in various scientific fields.
The compound can be synthesized through various methods, often involving the reaction of benzodiazole derivatives with specific electrophiles or nucleophiles. The presence of the dichlorophenoxy group suggests potential herbicidal or pesticidal applications, as similar compounds have been documented in agricultural chemistry .
This compound is classified as a benzodiazole derivative, specifically characterized by its unique substituents that enhance its biological activity. Benzodiazoles are widely studied for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multi-step reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and improve yields .
The molecular formula is , with a molecular weight of approximately 320.18 g/mol. The presence of chlorine atoms significantly influences the compound's reactivity and biological activity.
The compound can undergo various chemical reactions typical of benzodiazoles and alkynes:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole often involves interaction with biological targets such as enzymes or receptors.
The proposed mechanism may include:
Data from molecular docking studies could provide insights into binding affinities and interaction modes with target biomolecules .
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to confirm the structure and purity of synthesized compounds .
The compound has potential applications in various scientific fields:
Research into this compound's bioactivity could lead to significant advancements in both medicinal chemistry and agrochemicals .
Benzimidazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural similarity to naturally occurring nucleotides and their versatile biological activities. This bicyclic system, comprising fused benzene and imidazole rings, serves as a critical pharmacophore in numerous therapeutic agents. Its planar structure facilitates π-π stacking interactions with biological targets, while the imidazole nitrogen atoms participate in hydrogen bonding and coordination chemistry. Benzimidazole-based drugs exhibit broad pharmacological spectra, including antiparasitic, antiviral, anticancer, and antimicrobial activities [2] [4].
The significance of benzimidazole derivatives is particularly pronounced in antiparasitic therapeutics. Patent WO2013158894A1 details benzimidazole derivatives exhibiting potent activity against Fasciola hepatica (liver fluke) and other helminths, with structural modifications at the 1- and 2-positions directly influencing anthelmintic efficacy [4]. The mechanism primarily involves disruption of β-tubulin polymerization, inhibiting microtubule formation essential for parasite cytoskeletal integrity and nutrient uptake. Substitutions on the benzimidazole core, particularly at the 1-position, enhance target specificity and reduce host toxicity. Modern drug discovery exploits this scaffold's synthetic versatility to develop derivatives with improved binding affinity to parasitic tubulin while minimizing off-target effects in mammalian systems [4] [6].
Table 1: Therapeutic Applications of Select Benzimidazole Derivatives
Compound Name | Biological Activity | Molecular Target |
---|---|---|
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole | Anthelmintic (Patent WO2013158894A1) | Parasitic β-tubulin |
Albendazole | Broad-spectrum anthelmintic | Microtubule polymerization |
Omeprazole | Gastric acid suppression | H⁺/K⁺ ATPase proton pump |
Thiabendazole | Antifungal/Anthelmintic | Fumarate reductase inhibition |
Chlorination of aromatic systems profoundly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Over 250 FDA-approved drugs contain chlorine atoms, with 73% featuring a single chlorine atom and 23% incorporating two chlorine atoms [2]. Chlorine's introduction enhances metabolic stability by resisting oxidative degradation, increases lipophilicity (improving membrane permeability), and influences molecular conformation through steric effects. The electron-withdrawing nature of chlorine atoms modulates π-electron density in aromatic systems, affecting binding affinity to target proteins through dipole interactions and halogen bonding—where chlorine acts as a halogen bond acceptor with protein carbonyl groups or aromatic side chains [2] [8].
The 2,4-dichlorophenoxy moiety exemplifies these principles in the compound 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole (CAS 3156-21-6). This substituent significantly enhances anthelmintic potency compared to non-chlorinated analogs, as documented in parasiticidal patents. The asymmetric chlorine placement creates an optimal electronic gradient for interaction with hydrophobic binding pockets in parasitic enzymes. Chlorinated aromatics also demonstrate enhanced soil persistence in agricultural applications, providing prolonged pest control—a property leveraged in WO2019225663A1 for benzimidazole-based insecticides [6] [7]. Statistical analysis reveals chlorinated pharmaceuticals dominate specific therapeutic categories, including central nervous system agents ($4.9 billion annual sales) and anti-infectives ($9.5 billion annual sales), underscoring their commercial and therapeutic impact [2].
Table 2: Prevalence and Therapeutic Impact of Chlorinated Pharmaceuticals
Therapeutic Category | Representative Chlorinated Drugs | Sales (Billions USD) | % Chlorinated Drugs |
---|---|---|---|
Cardiovascular | Hydrochlorothiazide, Clonidine | $4.7 | ~88% |
Central Nervous System | Lorazepam, Sertraline | $4.9 | >85% |
Anti-infectives | Chloramphenicol, Cefaclor | $9.5 | >70% |
Cytostatics | Chlorambucil, Melphalan | $12.7 | ~65% |
Functionalization of benzimidazole derivatives at the 1-position with propargyl (prop-2-yn-1-yl) groups significantly modifies their pharmacokinetic behavior. The propargyl group (–CH₂C≡CH) introduces distinctive properties: 1) Terminal alkyne participates in click chemistry for targeted drug delivery systems; 2) Enhanced metabolic resistance compared to alkyl chains due to the triple bond's low reactivity towards hepatic oxidases; 3) Optimal steric bulk for cavity filling in target binding sites without excessive molecular weight penalty [3] [4].
In the compound 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole, the propargyl group replaces the traditional hydrogen at N1, markedly altering its ADME profile. This modification increases log P by approximately 0.5-1.0 units compared to non-alkylated analogs, improving membrane permeability. The rigid linear geometry of the propargyl moiety orients the benzimidazole core optimally for target engagement while reducing conformational entropy loss upon binding. Patent WO2013158894A1 demonstrates that propargyl-functionalized benzimidazoles maintain efficacy against trematodes at lower dosages than methyl or ethyl analogs, attributed to improved tissue penetration and prolonged half-life [4]. The terminal alkyne also serves as a synthetic handle for bioconjugation—enabling development of antibody-drug conjugates for targeted antiparasitic delivery without compromising the core pharmacophore's activity [3] [6].
Table 3: Comparative Effects of N1-Substituents on Benzimidazole Properties
N1-Substituent | log P | Metabolic Half-life (h) | Anthelmintic EC₅₀ (μM) | Synthetic Versatility |
---|---|---|---|---|
H (Unsubstituted) | 2.1 | 1.5 | 25.8 | Low |
Methyl | 2.4 | 2.3 | 18.2 | Moderate |
Ethyl | 2.8 | 3.1 | 12.7 | Moderate |
Propargyl | 3.0 | 4.8 | 8.3 | High (Click Chemistry) |
Structural and Synthetic Analysis of Key Compounds
Table 4: Structural Characteristics of Target Compound and Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | Key Structural Features |
---|---|---|---|---|
2-[(2,4-Dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole | C₁₇H₁₂Cl₂N₂O | 331.2 | C#CCN1C2=CC=CC=C2N=C1COC3=CC(=C(C=C3)Cl)Cl | Dichlorophenoxy methyl linker; Propargyl N-substituent |
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole | C₁₄H₁₀Cl₂N₂O | 293.1 | C1=CC=C2C(=C1)NC(=N2)COC3=C(C=C(C=C3)Cl)Cl | Unsubstituted N-H; Dichlorophenoxy methyl linker |
2-(Naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole | C₂₁H₁₆N₂O | 312.4 | C#CCN1C2=CC=CC=C2N=C1COC3=CC=C4C=CC=CC4=C3 | Naphthyloxy moiety; Propargyl group |
1H-Benzimidazole (Parent scaffold) | C₇H₆N₂ | 118.1 | C1=CC=C2C(=C1)NC=N2 | Unsubstituted bicyclic core |
Synthetic Methodologies
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole employs sequential functionalization strategies:
Table 5: Green Synthesis Methods for Benzimidazole Derivatives
Method | Conditions | Yield (%) | Environmental Advantages | Atom Economy |
---|---|---|---|---|
Microwave-Assisted | 70°C, 5-10 min, catalyst-free | 94-98 | Reduced energy consumption (90% less) | >85% |
Solvent-Free Ball Milling | 20 Hz frequency, 1h, RT | 64-97 | Eliminates solvent waste | >90% |
Aqueous Phase Synthesis | K₂CO₃, H₂O, 100°C, 30h | 33-80 | Uses benign solvent (water) | 75-82% |
Ionic Liquid Catalysis | RT, 20 min, ultrasonic | 64-87 | Recyclable catalysts (5+ cycles) | 80-88% |
Structure-Activity Relationships (SAR)
Critical SAR insights for benzimidazole derivatives include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7